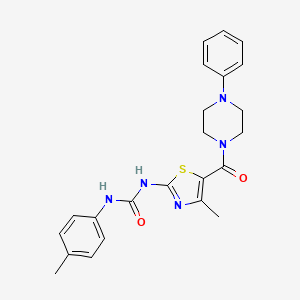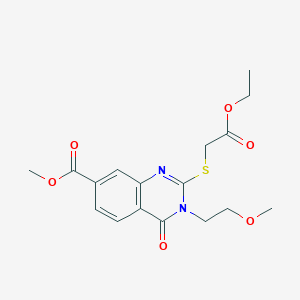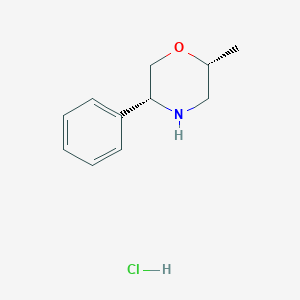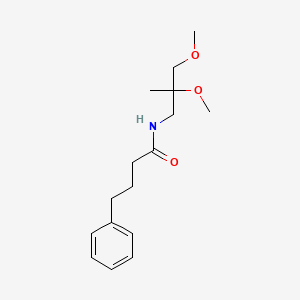
N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs and functionalities that can provide insights into the analysis of the compound . For instance, the structure-activity relationship of arylsulfonamide analogs is explored, which shares a similar pharmacophore with the target compound . Additionally, the synthesis of related compounds like 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, an intermediate of atorvastatin, is detailed, which could offer parallels in synthetic strategies .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation, chlorination, and bromination, as seen in the synthesis of atorvastatin intermediates . These processes are likely to be relevant in the synthesis of "N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide," where similar strategies could be employed. The starting materials are reported to be easily available, and the yields reasonable, suggesting a potentially accessible synthetic route for the target compound as well.
Molecular Structure Analysis
The molecular structure of a related compound, a molecular complex of 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide, is described as having hydrogen bond and π-π* interactions, with intermolecular contacts shorter than 3.2 Å . This information could be extrapolated to predict the molecular interactions and geometry that "N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide" might exhibit, considering the presence of similar functional groups.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds, such as Knoevenagel condensation and Stetter reaction, are crucial for building the molecular framework . These reactions could also be applicable to the target compound, facilitating the formation of the amide bond and the introduction of aromatic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds, such as solubility, are significant for their pharmacological application. For instance, poor water solubility of a HIF-1 pathway inhibitor necessitates formulation delivery . This suggests that "N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide" may also require optimization of its physical properties to enhance its pharmacological profile. The antifungal activity of a related compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, indicates potential bioactivity that could be relevant for the target compound .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Molecular Mechanisms
Compounds similar to N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide have been explored for their pharmacological properties and molecular mechanisms. For instance, thymol, a monoterpene phenol, has been widely studied for its antioxidant, anti-inflammatory, and antimicrobial activities. It operates through mechanisms such as free radical scavenging and modulation of cytokine production, providing insights into potential therapeutic applications of structurally related compounds (Nagoor Meeran et al., 2017).
Toxicology and Metabolism
Research on the toxicology and metabolism of compounds with structural similarities provides valuable information on their safety and biological effects. For example, studies on 2-methylpropene (isobutene) have examined its metabolic fate and toxicity, highlighting the role of metabolic activation in eliciting potential harm. Such studies underscore the importance of understanding the metabolic pathways and toxicological profiles of chemical compounds, including N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide, for their safe and effective use (Cornet & Rogiers, 1997).
Antioxidant Activity Analysis
The evaluation of antioxidant activity is a critical area of research for compounds with potential therapeutic applications. Studies have reviewed various analytical methods for determining antioxidant activity, which could be applicable to assessing the antioxidant potential of N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide. These methods include spectrophotometry and electrochemical assays, providing a framework for investigating the compound's ability to scavenge free radicals and protect against oxidative stress (Munteanu & Apetrei, 2021).
Natural Products and Drug Discovery
The exploration of natural products and their derivatives, including compounds structurally related to N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide, continues to be a fertile ground for drug discovery. Research has underscored the significance of natural products as sources of novel drug candidates, demonstrating the ongoing relevance of natural compounds in developing new therapeutic agents (Newman & Cragg, 2012).
Eigenschaften
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-16(20-3,13-19-2)12-17-15(18)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIVVFLFDLUWDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCCC1=CC=CC=C1)(COC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

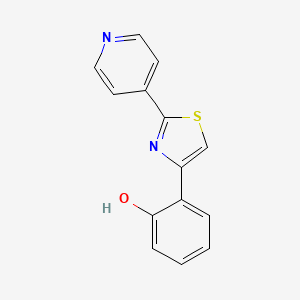
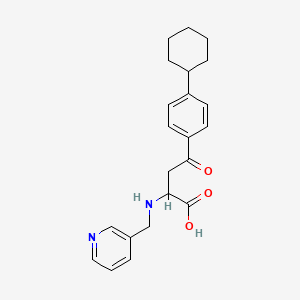
methanol](/img/structure/B2520367.png)
![N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2520370.png)


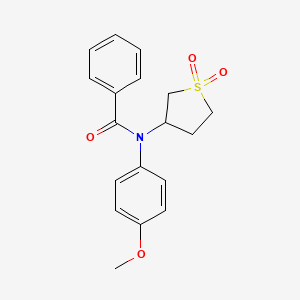
![2-[2-(Trifluoromethyl)oxiran-2-yl]furan](/img/structure/B2520378.png)
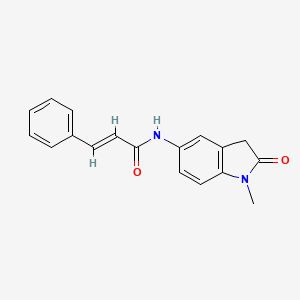
![Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2520381.png)
